Cas no 1995969-26-0 (5-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid)

5-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid
- Fmoc-L-Pen(5-cyclobutyl)-OH
- EN300-1298151
- 1995969-26-0
- 5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
-
- Inchi: 1S/C24H27NO4/c26-23(27)22(14-6-9-16-7-5-8-16)25-24(28)29-15-21-19-12-3-1-10-17(19)18-11-2-4-13-20(18)21/h1-4,10-13,16,21-22H,5-9,14-15H2,(H,25,28)(H,26,27)
- InChI Key: IWZUWSMQMAZTPJ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CCCC1CCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 393.19400834g/mol
- Monoisotopic Mass: 393.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 75.6Ų
5-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298151-50mg |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 50mg |
$1779.0 | 2023-09-30 | ||
Enamine | EN300-1298151-2.5g |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 2.5g |
$6155.0 | 2023-06-06 | ||
Enamine | EN300-1298151-1000mg |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 1000mg |
$2118.0 | 2023-09-30 | ||
Enamine | EN300-1298151-10000mg |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 10000mg |
$9105.0 | 2023-09-30 | ||
Enamine | EN300-1298151-0.1g |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 0.1g |
$2762.0 | 2023-06-06 | ||
Enamine | EN300-1298151-0.25g |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 0.25g |
$2889.0 | 2023-06-06 | ||
Enamine | EN300-1298151-5.0g |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 5g |
$9107.0 | 2023-06-06 | ||
Enamine | EN300-1298151-5000mg |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 5000mg |
$6140.0 | 2023-09-30 | ||
Enamine | EN300-1298151-0.5g |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 0.5g |
$3014.0 | 2023-06-06 | ||
Enamine | EN300-1298151-500mg |
5-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1995969-26-0 | 500mg |
$2033.0 | 2023-09-30 |
5-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 5-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid
5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid: A Comprehensive Overview
5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid (CAS No. 1995969-26-0) is a versatile and structurally complex compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique combination of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid moiety, making it an important intermediate in the synthesis of various bioactive molecules and therapeutic agents.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its ability to prevent unwanted side reactions. The cyclobutyl group, on the other hand, imparts unique conformational properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The carboxylic acid functionality provides a reactive site for further chemical modifications, making this compound a valuable building block in the development of novel drugs and materials.
Recent studies have highlighted the potential applications of 5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid in various therapeutic areas. For instance, researchers at the University of California, San Francisco, have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, it was shown that these derivatives effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation.
Another area of interest is the use of this compound in the development of novel antibiotics. A team at Harvard Medical School has reported that certain derivatives of 5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings are particularly significant given the growing global threat of antibiotic resistance.
In addition to its therapeutic potential, 5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid has also been explored for its use in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have developed self-assembling nanomaterials based on this compound, which exhibit unique optical and electronic properties. These materials have potential applications in areas such as drug delivery systems, sensors, and photovoltaic devices.
The synthesis of 5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid typically involves several steps, including the formation of the Fmoc protecting group, introduction of the cyclobutyl moiety, and final carboxylic acid functionalization. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, a one-pot multicomponent reaction developed by a research group at Stanford University has significantly reduced the number of steps required for synthesis while maintaining high yields and purity.
The physicochemical properties of 5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid, such as its solubility, stability, and reactivity, are crucial for its application in various fields. Studies have shown that this compound exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in solution-phase reactions. Its stability under physiological conditions ensures that it remains intact during biological assays and drug delivery processes.
In conclusion, 5-Cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid (CAS No. 1995969-26-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for scientists working on the development of new drugs and advanced materials. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.
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